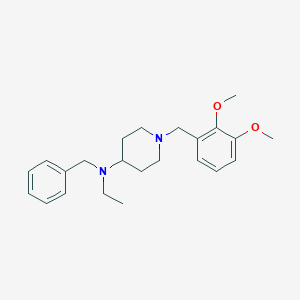![molecular formula C21H28N4 B247670 1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine](/img/structure/B247670.png)
1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine, commonly known as PAPP, is an organic compound that belongs to the class of piperazine derivatives. It is a potent and selective serotonin receptor agonist, and its chemical structure is similar to that of other psychoactive substances such as MDMA and mCPP. PAPP has been widely studied for its potential use in the treatment of various psychiatric and neurological disorders due to its ability to modulate the activity of the serotonin system.
Wirkmechanismus
PAPP acts as a potent and selective agonist at the 5-HT1A and 5-HT2A receptors, which are both subtypes of the serotonin receptor. Activation of these receptors has been shown to modulate the activity of various neurotransmitter systems, including the dopamine, norepinephrine, and glutamate systems. PAPP also has affinity for the dopamine transporter, which may contribute to its effects on dopamine neurotransmission.
Biochemical and Physiological Effects
PAPP has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. PAPP has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. This may contribute to its antipsychotic effects. PAPP has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of PAPP is its high selectivity for the serotonin receptors, which allows for more precise modulation of the serotonin system compared to other psychoactive substances. PAPP also has a long half-life, which allows for sustained effects after a single dose. However, one of the limitations of PAPP is its potential for abuse and dependence, which may limit its use as a research tool. Additionally, PAPP has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
Zukünftige Richtungen
There are several potential future directions for research on PAPP. One area of interest is its potential use in the treatment of drug addiction, particularly for drugs of abuse that affect the serotonin system such as MDMA and cocaine. PAPP may also have potential as a treatment for neurodegenerative disorders such as Alzheimer's disease, as it has been shown to increase BDNF expression and promote neurogenesis. Additionally, further research is needed to establish the safety and efficacy of PAPP in humans and to investigate its potential for use in combination with other psychoactive substances or therapies.
Synthesemethoden
The synthesis of PAPP involves the reaction of 1-(pyridin-3-ylmethyl)piperidin-4-amine with phenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with 1,4-dibromobutane to form PAPP. The overall yield of this synthesis method is around 50%, and the purity of the final product can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
PAPP has been extensively studied for its potential use in the treatment of various psychiatric and neurological disorders. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models, and it has also been investigated for its potential use in the treatment of drug addiction and neurodegenerative disorders such as Alzheimer's disease. PAPP has also been used as a research tool to study the role of the serotonin system in various physiological and behavioral processes.
Eigenschaften
Molekularformel |
C21H28N4 |
|---|---|
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
1-phenyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperazine |
InChI |
InChI=1S/C21H28N4/c1-2-6-20(7-3-1)24-13-15-25(16-14-24)21-8-11-23(12-9-21)18-19-5-4-10-22-17-19/h1-7,10,17,21H,8-9,11-16,18H2 |
InChI-Schlüssel |
WCYKXQBBALYJKH-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CN=CC=C4 |
Kanonische SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247587.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)

![4-[1-(2,5-Dimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247591.png)




![1-Phenyl-4-[1-(3-phenylpropyl)piperidin-4-yl]piperazine](/img/structure/B247602.png)
![1-[1-(2-Ethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247611.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247613.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

